molecular formula C16H23BrCl2O B14699727 alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether CAS No. 21270-03-1

alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether

Cat. No.: B14699727
CAS No.: 21270-03-1
M. Wt: 382.2 g/mol
InChI Key: CKKAOYZJQSSGDR-UHFFFAOYSA-N
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Description

Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether is an organic compound characterized by its unique structure, which includes a bromomethyl group, dichlorobenzyl group, and an ethylhexyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form the ether. This reaction typically requires primary alkyl halides or methyl halides for optimal results .

Industrial Production Methods

Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and polymer-supported catalysts can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl ethers, while oxidation can produce corresponding carboxylic acids or aldehydes.

Scientific Research Applications

Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether has several applications in scientific research:

Mechanism of Action

The mechanism by which alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(Bromomethyl)-3,4-dichlorobenzyl alcohol
  • Alpha-(Bromomethyl)-3,4-dichlorobenzyl acetate
  • Alpha-(Bromomethyl)-3,4-dichlorobenzyl chloride

Uniqueness

The presence of the ethylhexyl ether moiety enhances its solubility and stability compared to other similar compounds .

Properties

CAS No.

21270-03-1

Molecular Formula

C16H23BrCl2O

Molecular Weight

382.2 g/mol

IUPAC Name

4-[2-bromo-1-(2-ethylhexoxy)ethyl]-1,2-dichlorobenzene

InChI

InChI=1S/C16H23BrCl2O/c1-3-5-6-12(4-2)11-20-16(10-17)13-7-8-14(18)15(19)9-13/h7-9,12,16H,3-6,10-11H2,1-2H3

InChI Key

CKKAOYZJQSSGDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(CBr)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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